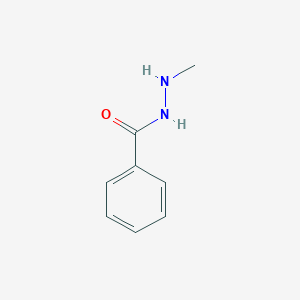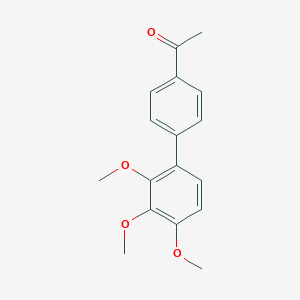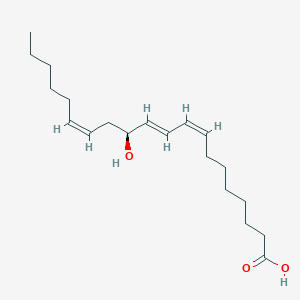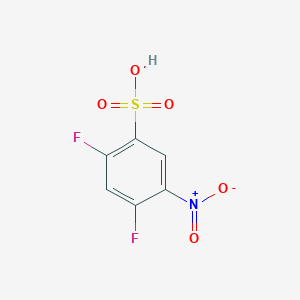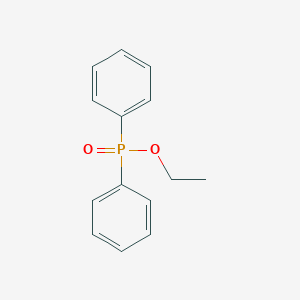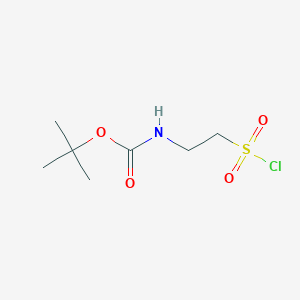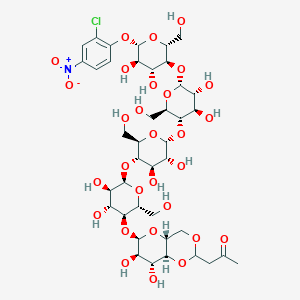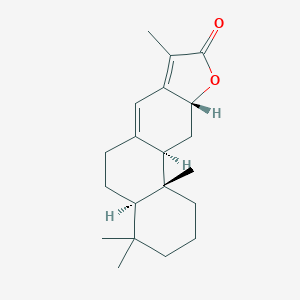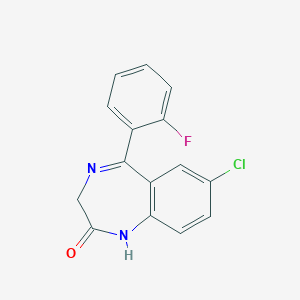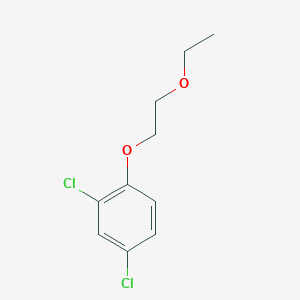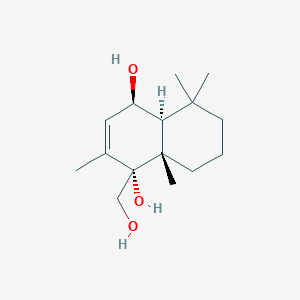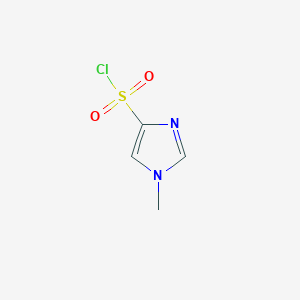![molecular formula C14H14FNO2S B161253 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-71-5](/img/structure/B161253.png)
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. This compound has been extensively studied for its potential applications in scientific research, due to its unique chemical properties and mechanism of action. In
Mécanisme D'action
Etofenamate works by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. Specifically, it inhibits the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting COX, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and asthma. It has also been shown to reduce fever in animal models of infection. Etofenamate has been shown to have a good safety profile, with few side effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Etofenamate has several advantages for use in lab experiments. It is readily available, easy to use, and has a well-established mechanism of action. It has been extensively studied in animal models, making it a valuable tool for investigating the role of prostaglandins in inflammation and pain. However, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has some limitations for use in lab experiments. It is not as potent as some other NSAIDs, and its effects may be less pronounced in some animal models. Additionally, it may not be suitable for use in certain types of experiments due to its mode of action.
Orientations Futures
There are several future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is the development of new formulations of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid that may be more effective or have fewer side effects than the current formulation. Another area of interest is the investigation of the role of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in the treatment of other inflammatory diseases, such as psoriasis, multiple sclerosis, and Alzheimer's disease. Finally, the development of new drugs that target the same pathway as 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid may lead to the discovery of new treatments for inflammatory diseases.
Méthodes De Synthèse
Etofenamate is synthesized by the reaction of 3-fluoro-4-(4-methylthiazol-2-yl)phenol with 2-bromo propionic acid in the presence of a base. The resulting product is purified by recrystallization to obtain pure 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Applications De Recherche Scientifique
Etofenamate has been used extensively in scientific research due to its unique chemical properties and mechanism of action. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a valuable tool in the study of inflammatory diseases such as arthritis, colitis, and asthma. Etofenamate has also been used to study the role of prostaglandins in inflammation and pain, and to investigate the mechanism of action of other NSAIDs.
Propriétés
Numéro CAS |
138568-71-5 |
|---|---|
Nom du produit |
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Formule moléculaire |
C14H14FNO2S |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
2-[4-(4-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Clé InChI |
NTYPJSCLTYFJEW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
SMILES canonique |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




